Pyrotinib - 1269662-73-8

Pyrotinib

Catalog Number: EVT-287240
CAS Number: 1269662-73-8
Molecular Formula: C32H31ClN6O3
Molecular Weight: 583.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrotinib is a small molecule classified as an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI). [] It acts by irreversibly binding to and inhibiting the tyrosine kinase activity of human epidermal growth factor receptors (HER) 1, 2, and 4. [, ] In scientific research, pyrotinib serves as a valuable tool for exploring the role of HER signaling in various cellular processes, including cell proliferation, survival, and migration. [] Its irreversible binding property makes it particularly useful for studying the long-term effects of HER inhibition.

Future Directions
  • Optimizing combination therapies: Further research is needed to optimize combination therapies that incorporate pyrotinib with other agents, aiming to enhance antitumor activity and overcome resistance mechanisms. [, ]
  • Identifying predictive biomarkers: Identifying specific biomarkers that predict pyrotinib's efficacy and potential for resistance will be crucial for personalizing treatment strategies and improving patient outcomes. [, ]
  • Exploring new applications: Investigating pyrotinib's potential for therapeutic applications in other cancer types beyond HER2-positive cancers, such as HER2-mutant non-small cell lung cancer, is an exciting avenue for future research. []
  • Developing novel formulations: Research efforts can focus on developing novel formulations of pyrotinib to improve its pharmacokinetic properties, reduce its potential for drug-drug interactions, and enhance its delivery to target tissues. []
  • Investigating the role of the gut microbiome: Studies exploring the impact of pyrotinib on the gut microbiome and its potential contribution to the development of adverse events like diarrhea could lead to strategies for mitigating these side effects. []
Overview

Pyrotinib is a novel irreversible pan-ErbB inhibitor primarily developed for the treatment of human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer. It targets the ErbB family of receptors, which play a critical role in the progression of various cancers. Pyrotinib has shown significant efficacy in clinical trials, leading to its approval for use in specific patient populations.

Source and Classification

Pyrotinib is classified as a small molecule tyrosine kinase inhibitor. It was developed by Jiangsu Hengrui Medicine Co., Ltd. and has been studied extensively in clinical settings for its potential to improve outcomes in patients with HER2-positive breast cancer. The compound is often referred to by its chemical name, 3-chloro-4-(pyridin-2-ylmethoxy)phenyl boronic acid, and is marketed under the name "Pyrotinib Maleate" in some regions.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrotinib involves several key steps, typically initiated by the reaction of 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine with n-butyllithium in tetrahydrofuran. This reaction is performed at low temperatures (-78°C) to control reactivity and prevent oxidation. Following this, triethyl borate is introduced to form an intermediate compound, which is then treated with methanol and hydrochloric acid to yield pyrotinib.

  1. Preparation of Boronic Acid:
    • Dissolve 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine in tetrahydrofuran.
    • Add n-butyllithium dropwise while maintaining low temperatures.
    • Introduce triethyl borate and allow the mixture to reach room temperature.
    • Adjust pH and crystallize to obtain the boronic acid derivative.
  2. Formation of Pyrotinib:
    • React the boronic acid with other reagents under controlled conditions.
    • Isolate and purify pyrotinib through crystallization techniques .
Molecular Structure Analysis

Structure and Data

Pyrotinib's molecular structure features a pyridine ring connected to a phenyl group via a methoxy linkage, along with a chlorine atom at the para position. The molecular formula is C18_{18}H19_{19}ClN1_{1}O1_{1}B1_{1}, and its molecular weight is approximately 325.81 g/mol. The compound exhibits a complex three-dimensional conformation that is essential for its binding affinity to the target receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Pyrotinib undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and boron chemistry reactions. The key reactions include:

  1. Nucleophilic Aromatic Substitution:
    • The reaction between the bromo-substituted pyridine and n-butyllithium facilitates the formation of a reactive intermediate that can subsequently react with boron reagents.
  2. Formation of Boronic Acid Derivatives:
    • The introduction of boron-containing compounds plays a crucial role in constructing the final structure of pyrotinib.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Pyrotinib functions by irreversibly inhibiting the tyrosine kinase activity of HER2 and other ErbB family receptors, leading to reduced signaling pathways that promote tumor growth and survival. This inhibition results in:

  • Decreased Cell Proliferation: By blocking HER2 signaling, pyrotinib effectively halts the proliferation of cancer cells.
  • Induction of Apoptosis: The disruption of survival signaling pathways triggers programmed cell death in tumor cells.

Clinical studies have demonstrated that pyrotinib significantly enhances treatment responses when combined with other therapies, such as chemotherapy or other targeted agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyrotinib typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of pyrotinib is around 150°C.
  • Stability: Pyrotinib exhibits stability under acidic conditions but may degrade under extreme oxidative environments.

These properties are crucial for determining formulation strategies for drug delivery systems .

Applications

Scientific Uses

Pyrotinib has prominent applications in oncology, particularly for treating HER2-positive breast cancer. Its clinical use has been validated through extensive trials demonstrating improved progression-free survival compared to traditional therapies. Additionally, research continues into its potential synergistic effects when combined with other agents, enhancing therapeutic outcomes through mechanisms such as autophagy induction .

Properties

CAS Number

1269662-73-8

Product Name

Pyrotinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

Molecular Formula

C32H31ClN6O3

Molecular Weight

583.1 g/mol

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Solubility

Soluble in DMSO, not in water

Synonyms

Pyrotinib; SHR-1258; SHR1258; SHR 1258; Pyrotinib maleate

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.